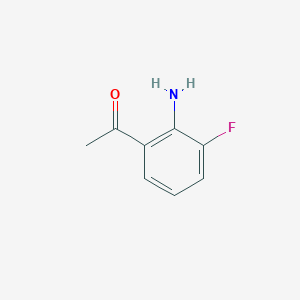

1-(2-Amino-3-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-amino-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRQOLBJHOAIQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124623-26-3 | |

| Record name | 1-(2-amino-3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance of Fluorinated Aromatic Ketones in Organic Synthesis

Fluorinated aromatic ketones represent a cornerstone in the synthesis of high-value organic molecules, particularly within the pharmaceutical and materials science sectors. The introduction of fluorine into an aromatic ketone structure imparts a range of desirable properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's electronic and steric characteristics. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The fluorine atom in compounds like 1-(4-Amino-3-fluorophenyl)ethanone can enhance its lipophilicity and metabolic stability, which are crucial for therapeutic applications .

The ketone functional group itself is a highly versatile handle for a multitude of chemical transformations. It can be readily converted into other functional groups such as alcohols, imines, and alkanes, or it can participate directly in carbon-carbon bond-forming reactions. The combination of a fluorine atom and a ketone group on an aromatic ring creates a synthon with a unique reactivity profile, enabling the construction of complex fluorinated compounds that would be otherwise difficult to access. Research has focused on developing new methods for the stereoselective introduction of fluorine, highlighting the demand for chiral fluorinated building blocks in creating new materials and pharmaceuticals.

Overview of Research Trajectories for Aryl Ethanone Derivatives

Aryl ethanone (B97240) derivatives, characterized by an acetyl group attached to an aromatic ring, are fundamental intermediates in organic synthesis. Their research trajectories are diverse, spanning the creation of pharmaceuticals, agrochemicals, and functional materials. A significant area of research involves using the acetyl and other ring substituents as reactive sites for constructing heterocyclic systems. For instance, ortho-amino substituted acetophenones are classical precursors for the synthesis of quinolines through reactions like the Friedländer annulation.

The versatility of aryl ethanones is further demonstrated by their use as starting materials for a wide array of derivatives. For example, 1-(4-substituted-aminophenyl) ethanones are crucial intermediates for synthesizing a variety of heterocyclic systems, including thiophenes, oxazoles, triazoles, and pyrimidines. Similarly, other aryl ethanone derivatives serve as intermediates for non-steroidal anti-inflammatory drugs like Fenoprofen Calcium google.com. The research consistently focuses on leveraging the reactivity of the ethanone moiety and the aromatic ring to build molecular complexity efficiently.

Position of 1 2 Amino 3 Fluorophenyl Ethanone Within Intermediates for Advanced Molecules

Established Synthetic Pathways for Substituted Acetophenones

The synthesis of substituted acetophenones like this compound often relies on well-established, multi-step reaction sequences. These methods provide a foundation for accessing a wide range of functionalized aromatic ketones.

Multi-Step Synthesis Approaches

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the sequential introduction and modification of functional groups to build complex molecules from simpler starting materials. googleapis.comharvard.eduresearchgate.netbldpharm.com For the synthesis of this compound, a plausible multi-step route would likely commence with a commercially available, appropriately substituted benzene (B151609) derivative. The sequence of reactions is critical to ensure the correct regiochemistry of the final product. youtube.com A common strategy involves the nitration of a fluorinated aromatic compound, followed by the introduction of the acetyl group, and finally, the reduction of the nitro group to an amine. The order of these steps is crucial to control the directing effects of the substituents on the aromatic ring.

Condensation Reactions as a Primary Route

Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in the formation of larger molecules and are particularly useful in the synthesis of chalcones and other acetophenone derivatives. orgsyn.org These reactions typically involve the base-catalyzed reaction of an aldehyde and a ketone. organic-chemistry.orgorganic-chemistry.org While not a direct route to this compound itself, condensation reactions are integral to the broader landscape of acetophenone synthesis. nih.govgoogle.com For instance, a substituted benzaldehyde (B42025) could react with a suitable ketone to form a precursor that, through subsequent transformations, could lead to the desired product.

Reduction of Precursor Oximes and Nitro Compounds

The reduction of nitro groups to primary amines is a key transformation in the synthesis of many aromatic amines. chemicalbook.com This step is often the final one in a multi-step sequence, as the amino group is highly activating and can interfere with earlier reactions. A common precursor for this compound would be 1-(3-Fluoro-2-nitrophenyl)ethanone (B3027025). The reduction of this nitroacetophenone derivative can be achieved using various reducing agents.

Similarly, the reduction of oximes, which can be prepared from the corresponding ketone, provides another pathway to primary amines. For example, 1-(2-aminophenyl)ethanone oxime can be prepared from 2'-aminoacetophenone. orgsyn.org

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. researchgate.netuwindsor.ca Chemical reduction using reagents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium sulfide (B99878) (Na₂S) are also effective. youtube.comuwindsor.ca The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. uwindsor.ca For instance, a process for the synthesis of 1-(2-amino-3-chlorophenyl)ethanone (B1292386) involves the reduction of 1-(3-chloro-2-nitrophenyl)ethan-1-one with iron powder in glacial acetic acid. google.com A similar approach could be envisioned for the fluorine-substituted analogue.

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Substrate Compatibility | Notes |

| H₂/Pd/C | Hydrogen gas, often at atmospheric or elevated pressure | Reduces nitro groups, alkenes, alkynes, and some other functional groups. | Highly efficient but can lead to over-reduction. uwindsor.ca |

| Raney Nickel | Hydrogen gas | Similar to Pd/C but can be more selective in some cases. | Often used when dehalogenation is a concern with Pd/C. uwindsor.ca |

| Fe/Acid | Iron powder in acetic acid or hydrochloric acid | Generally chemoselective for the nitro group in the presence of carbonyls. | A classic and cost-effective method. uwindsor.ca |

| SnCl₂ | Tin(II) chloride in a suitable solvent | Mild and chemoselective, tolerating many other functional groups. uwindsor.ca | |

| Na₂S or Na₂S₂O₄ | Sodium sulfide or sodium dithionite (B78146) in aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. | Conditions are typically mild. youtube.comuwindsor.ca |

Introduction of Amino and Fluoro Functional Groups in Specific Aromatic Positions

The introduction of amino and fluoro groups onto an aromatic ring at specific positions is a significant challenge in synthetic organic chemistry, governed by the directing effects of the substituents already present.

The introduction of a fluorine atom can be achieved through various methods, including electrophilic fluorination or by starting with a pre-fluorinated precursor. For example, the synthesis of 2-amino-3-fluorobenzoic acid starts with 2-fluoroaniline, highlighting the utility of using a commercially available fluorinated starting material. orgsyn.org

The amino group is typically introduced by the reduction of a nitro group, as previously discussed. The nitration of a fluorinated aromatic precursor is a common strategy. The position of nitration is directed by the existing fluoro group and any other substituents on the ring. For instance, the nitration of 3-fluoroacetophenone would likely yield a mixture of isomers, from which the desired 3-fluoro-2-nitroacetophenone would need to be separated.

An alternative approach to introduce the amino group is through a directed ortho-metalation strategy. This involves the use of a directing group to facilitate the deprotonation of the aromatic ring at the position ortho to the directing group, followed by reaction with an electrophilic aminating agent. organic-chemistry.orgwikipedia.org

Advanced and Novel Synthetic Approaches for this compound

To overcome the limitations of classical methods, such as harsh reaction conditions and low yields, advanced synthetic strategies are continuously being developed. These often involve the use of catalysts to improve efficiency and selectivity.

Catalytic Strategies for Improved Yield and Selectivity

Catalytic methods offer significant advantages in terms of reaction rates, yields, and selectivity. For the synthesis of this compound, catalytic strategies can be applied to several key steps.

Catalytic Reduction of the Nitro Group: As mentioned earlier, catalytic hydrogenation is a powerful method for reducing nitro groups. The choice of catalyst and reaction conditions can be optimized to achieve high yields and chemoselectivity. For example, the hydrogenation of 3-nitroacetophenone has been studied using rhodium on silica (B1680970) catalysts, leading to the formation of 3-aminoacetophenone and other reduction products depending on the conditions. researchgate.net Nanoparticle catalysts, such as those based on gold, silver, or copper, have also shown high activity in the reduction of nitrophenols. nih.gov

Catalytic Acylation: The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com Traditionally, this reaction requires stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the development of more active and selective catalysts allows for the use of catalytic amounts, which is more environmentally friendly and cost-effective. google.comresearchgate.net For aniline (B41778) derivatives, the amino group typically requires protection before acylation. Catalytic Friedel-Crafts acylation of anilides has been achieved using catalysts such as gallium or hafnium triflates. google.comresearchgate.net

Table 2: Examples of Catalytic Systems in Related Syntheses

| Reaction | Catalyst | Substrate Example | Product Example | Yield | Reference |

| Nitro Reduction | Rhodium/Silica | 3-Nitroacetophenone | 3-Aminoacetophenone | - | researchgate.net |

| Nitro Reduction | Au, Ag, or Cu Nanoparticles | Nitrophenols | Aminophenols | High | nih.gov |

| Friedel-Crafts Acylation | Ga(OTf)₃ | Acetanilide | 4-Aminoacetophenone | High | google.com |

| Friedel-Crafts Acylation | Hafnium(IV) triflate | Fluorobenzene | Fluoroacetophenones | Good | researchgate.net |

Chemo- and Regioselective Synthesis of Fluorinated Aminoacetophenones

The primary challenge in synthesizing this compound lies in introducing the three substituents into the aromatic ring in the correct 1,2,3-trisubstituted pattern. Direct electrophilic substitution reactions, such as Friedel-Crafts acylation on 2-fluoroaniline, are often complicated by the competing directing effects of the activating amino group (ortho, para-directing) and the deactivating but ortho, para-directing fluoro group. Furthermore, the basic amino group can interact with the Lewis acid catalyst, inhibiting the reaction.

To circumvent these regiochemical challenges, the most effective and common strategy is to begin with a precursor that already contains the desired substitution pattern. The synthesis of this compound is most reliably achieved through the chemoselective reduction of 1-(3-fluoro-2-nitrophenyl)ethanone . This precursor already possesses the fluoro and acetyl groups in the correct positions relative to a nitro group, which then serves as a precursor to the target amine.

This approach ensures absolute regiocontrol, as the positions of the substituents are fixed from the start. The synthetic challenge then becomes the chemoselective reduction of the nitro group to an amino group without affecting the adjacent carbonyl group of the ethanone (B97240) moiety. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and generally mild conditions.

A potential side reaction in the hydrogenation of ortho-nitroacetophenones is intramolecular cyclization, which can lead to the formation of indole (B1671886) derivatives, such as 1-indolinone, alongside the desired aminoacetophenone. researchgate.net The fluorine atom at the 3-position may influence the propensity for this side reaction. Therefore, careful selection of the catalyst and optimization of reaction conditions are paramount to maximize the yield of the desired product, this compound, and minimize byproduct formation.

Optimization of Reaction Conditions and Solvent Systems

The successful synthesis of this compound via the reduction of 1-(3-fluoro-2-nitrophenyl)ethanone is highly dependent on the fine-tuning of several reaction parameters. The goal is to achieve high conversion of the starting material and high selectivity for the desired product, avoiding the reduction of the ketone and other side reactions. Key parameters for optimization include the choice of catalyst, solvent, hydrogen pressure, and temperature.

Catalyst Selection: The choice of catalyst is critical for the selective reduction of the nitro group.

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups. It generally shows good selectivity for the nitro group over the ketone at moderate temperatures and pressures. researchgate.net

Platinum on Carbon (Pt/C): Platinum catalysts are also highly active for nitro group reductions and can be effective where Pd/C may be less so. researchgate.net

Nickel-based Catalysts (e.g., Raney Nickel, Ni/SiO2): These are cost-effective alternatives, though they may sometimes require higher temperatures or pressures and can occasionally lead to over-reduction if not carefully controlled. nih.govcapes.gov.br

Solvent System: The solvent plays a crucial role in the solubility of the substrate and product, as well as in modulating the activity of the catalyst.

Alcohols (Methanol, Ethanol): These are common solvents for hydrogenation as they readily dissolve the organic substrate and are compatible with most catalysts.

Ethyl Acetate (B1210297) (EtOAc): Another frequently used solvent that offers good solubility and is easily removed after the reaction.

Tetrahydrofuran (THF): A useful aprotic solvent for hydrogenation reactions.

The optimization process often involves screening various combinations of these parameters to identify the ideal conditions. A parallel reactor system can be employed to efficiently test multiple conditions simultaneously. acs.org

The following table illustrates a representative optimization study for the catalytic hydrogenation of 1-(3-fluoro-2-nitrophenyl)ethanone.

| Entry | Catalyst (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Yield of Product (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5% Pd/C (2%) | Ethanol (B145695) | 1 | 25 | 85 | Slow reaction rate. |

| 2 | 5% Pd/C (2%) | Ethanol | 5 | 25 | 96 | Good yield and selectivity. |

| 3 | 5% Pd/C (2%) | Ethanol | 5 | 60 | 92 | Minor ketone reduction observed. |

| 4 | 10% Pd/C (1%) | Ethyl Acetate | 5 | 25 | 98 | Optimal Conditions: High yield, clean reaction. |

| 5 | 5% Pt/C (2%) | Ethanol | 5 | 25 | 95 | Comparable to Pd/C. |

| 6 | Raney Nickel (10 wt%) | Methanol | 10 | 50 | 78 | Formation of byproducts noted. |

As indicated by the data, optimal results are typically achieved using a palladium on carbon catalyst in a solvent like ethyl acetate or ethanol at moderate hydrogen pressure (e.g., 5 bar) and room temperature. These conditions are mild enough to prevent the reduction of the ketone functionality while being sufficiently active to ensure a complete and clean conversion of the nitro group to the desired amine.

Reactivity of the Carbonyl Group in this compound

The carbonyl group of the acetyl moiety is a primary site for nucleophilic addition and condensation reactions, leading to a variety of derivatives.

Reduction Reactions to Alcohol Derivatives

The ketone functionality in this compound can be readily reduced to the corresponding secondary alcohol, 1-(2-amino-3-fluorophenyl)ethanol. This transformation is typically achieved using mild reducing agents to avoid side reactions involving the other functional groups.

A common and effective reagent for this purpose is sodium borohydride (NaBH4). organic-chemistry.orgrsc.orgyoutube.com The reaction is generally performed in a protic solvent such as methanol or ethanol at room temperature. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. Due to its mild nature, sodium borohydride is selective for the carbonyl group and does not typically reduce the aromatic ring or affect the amino and fluoro substituents under standard conditions. masterorganicchemistry.com

| Reagent | Product | Reaction Conditions |

| Sodium Borohydride | 1-(2-Amino-3-fluorophenyl)ethanol | Methanol, Room Temp |

Condensation Reactions with Carbonyl Reagents

The carbonyl group of this compound can undergo condensation reactions with various carbonyl reagents, such as hydrazine and its derivatives, to form imine-type products. A notable example is the formation of a hydrazone upon reaction with hydrazine. This reaction is the first step of the Wolff-Kishner reduction, which ultimately converts the carbonyl group to a methylene (B1212753) group under basic conditions. ucla.edu

Furthermore, the presence of the ortho-amino group allows for intramolecular condensation reactions, leading to the formation of heterocyclic compounds. For instance, 2-aminoaryl ketones are known precursors for the synthesis of quinolines. digitellinc.comresearchgate.netmdpi.comacs.orgorganic-chemistry.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In the case of this compound, self-condensation or reaction with another enolizable ketone can lead to substituted quinolines.

| Reagent | Intermediate/Product Type | Potential Final Product |

| Hydrazine | Hydrazone | Ethylbenzene (Wolff-Kishner) |

| α-Methylene Ketone | Imine/Enamine | Substituted Quinolines |

Reactivity of the Aromatic Amino Group

The amino group on the aromatic ring is a key site for a variety of transformations, including oxidation, nucleophilic substitution, and diazotization reactions.

Oxidation Reactions to Nitro or Imino Derivatives

The oxidation of the amino group in this compound can lead to different products depending on the oxidizing agent and reaction conditions. While strong oxidizing agents can potentially convert the amino group to a nitro group, this often requires harsh conditions that may also affect the acetyl group. libretexts.orglibretexts.orgorganicmystery.comyoutube.com

A more common transformation for 2-aminoacetophenones is oxidative cyclization. For example, the electrochemical oxidation of 2'-aminoacetophenones can yield isatins through an intramolecular C-N bond formation following oxidation of the acetyl methyl group. organic-chemistry.org While this involves the acetyl group, the initial reactivity can be considered to be influenced by the amino group's presence.

Nucleophilic Substitution Reactions

The amino group itself can act as a nucleophile. However, in the context of nucleophilic aromatic substitution (SNAr), the fluorine atom on the ring is the primary site of reaction, especially when the ring is activated by electron-withdrawing groups. unc.edubeilstein-journals.orgnih.govmasterorganicchemistry.comnih.gov In this compound, the acetyl group is an electron-withdrawing group, which can activate the ring towards nucleophilic attack. The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by various nucleophiles. The position of substitution will be influenced by the directing effects of both the amino and acetyl groups.

| Nucleophile | Product Type |

| Alkoxides (e.g., NaOMe) | 1-(2-Amino-3-methoxyphenyl)ethanone |

| Amines (e.g., R2NH) | 1-(2-Amino-3-(dialkylamino)phenyl)ethanone |

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. pharmdguru.comicrc.ac.irresearchgate.netslideshare.netresearchgate.net This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt, 2-acetyl-6-fluorobenzenediazonium chloride, is a versatile intermediate.

Diazonium salts are highly reactive and can undergo a variety of subsequent reactions. One of the most important is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic compound, such as a phenol or an aniline, to form an azo compound. researchgate.netslideshare.net These azo compounds are often colored and are used as dyes.

| Reagent(s) | Intermediate | Coupling Partner (Example) | Product Type (Example) |

| NaNO2, HCl (0-5 °C) | 2-Acetyl-6-fluorobenzenediazonium salt | Phenol | 2-(4-Hydroxyphenylazo)-1-(2-amino-3-fluorophenyl)ethanone |

| NaNO2, HCl (0-5 °C) | 2-Acetyl-6-fluorobenzenediazonium salt | N,N-Dimethylaniline | 2-(4-(Dimethylamino)phenylazo)-1-(2-amino-3-fluorophenyl)ethanone |

Reactivity of the Fluorine Substituent on the Phenyl Ring

The fluorine atom on the phenyl ring of this compound plays a significant role in its chemical reactivity. Its strong electron-withdrawing nature influences both nucleophilic and electrophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for aryl halides. wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a halide ion from an aromatic ring. The success of this reaction is largely dependent on the electronic properties of the aromatic ring; electron-withdrawing groups enhance the ring's electrophilicity, making it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org

The fluorine atom in this compound, being highly electronegative, activates the aromatic ring towards SNAr. However, the presence of the activating amino group can complicate these reactions. The amino group can also react with electrophiles and can influence the regioselectivity of the substitution.

Recent advancements have shown that organic photoredox catalysis can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov This method is applicable to a variety of nucleophiles, including azoles, amines, and carboxylic acids, and has been used for the late-stage functionalization of complex molecules. nih.govnih.gov While direct studies on this compound using this methodology are not prevalent, the principles suggest potential for such transformations.

Influence of Fluorine on Aromatic Electrophilic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, involving the substitution of a hydrogen atom with an electrophile. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of SEAr are governed by the substituents already present on the aromatic ring. masterorganicchemistry.comlibretexts.org

The fluorine atom in this compound is a deactivating group due to its inductive electron-withdrawing effect, which slows down the rate of electrophilic attack. nih.gov However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. khanacademy.org The amino group, being a strong activating group and also an ortho-, para-director, will dominate the directing effects. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The steric hindrance from the adjacent acetyl group and the fluorine atom will also influence the final product distribution.

Cyclization and Heterocycle Formation Involving this compound

The presence of both an amino and an acetyl group in a 1,2-relationship on the phenyl ring makes this compound a versatile precursor for the synthesis of various heterocyclic systems.

Synthesis of Cinnolinone Derivatives

Formation of Other Nitrogen-Containing Heterocyclic Systems (e.g., Pyrazines, Thiazoles, Triazoles)

The reactivity of the amino and acetyl groups allows for the construction of various nitrogen-containing heterocycles.

Pyrazines: Pyrazines can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. wikipedia.orgyoutube.com While this compound is not a 1,2-diamine, it can be a precursor to intermediates that undergo cyclization to form pyrazine rings. For example, reaction of its α-bromo derivative with an ortho-phenylenediamine can lead to pyrazine derivatives. ossila.com

Thiazoles: The Hantzsch thiazole synthesis is a common method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide. youtube.comorganic-chemistry.orgtandfonline.com this compound can be halogenated at the α-carbon of the acetyl group to form an α-haloketone. This intermediate can then react with a thioamide to yield a thiazole derivative. ossila.com

Triazoles: 1,2,3-Triazoles are often synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. nih.govfrontiersin.orgresearchgate.net While direct synthesis from this compound is not a standard route, the compound can be modified to introduce either an azide or an alkyne functionality, enabling its participation in triazole formation. For instance, the amino group could be converted to an azide, which could then react with an alkyne to form a triazole ring.

Derivatization Strategies for Enhancing Molecular Complexity

The functional groups of this compound provide multiple handles for derivatization to increase its molecular complexity.

The amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These diazonium salts are versatile intermediates for introducing various substituents onto the aromatic ring.

The acetyl group's carbonyl carbon is electrophilic and can react with nucleophiles. The α-protons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles. For instance, α-halogenation can be achieved using reagents like N-bromosuccinimide (NBS). youtube.com

Furthermore, the strategic combination of reactions at the amino group, the acetyl group, and the aromatic ring allows for the construction of complex molecules. For example, the synthesis of chromene derivatives has been reported through a three-component reaction involving an aldehyde, malononitrile, and a phenol derivative, showcasing a pathway to build complex heterocyclic systems. mdpi.com The principles of such multi-component reactions could be applied to derivatives of this compound to generate novel and structurally diverse molecules.

Spectroscopic Characterization and Structural Elucidation Methodologies for 1 2 Amino 3 Fluorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

No specific experimental NMR data for 1-(2-Amino-3-fluorophenyl)ethanone has been found in a review of scientific literature. A complete analysis requires detailed spectral information, which is currently unavailable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Published ¹H NMR spectra, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the distinct protons of this compound, are not available. Such data is essential for mapping the electronic environment of hydrogen atoms within the molecule, including those on the aromatic ring, the amino group, and the acetyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The experimental ¹³C NMR spectrum for this compound, which would provide the chemical shifts for each of the eight carbon atoms and reveal the carbon framework, is not documented in available literature. This includes the characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbon, as well as the carbon-fluorine coupling constants.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Specific ¹⁹F NMR data for this compound is absent from public databases. This analysis would be critical for confirming the electronic environment around the fluorine atom and observing its coupling with nearby protons and carbons, providing key structural information.

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY) for Connectivity Mapping

There are no published 2D NMR studies (such as COSY, HSQC, or HMBC) for this compound. These experiments are vital for unambiguously assigning proton and carbon signals and establishing the connectivity between different parts of the molecule by mapping ¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations.

Investigation of Through-Space Spin-Spin Couplings (¹H-¹⁹F, ¹³C-¹⁹F) for Conformational Preferences

Research investigating through-space couplings for this compound has not been identified. This advanced NMR analysis provides insight into the molecule's three-dimensional structure and preferred conformation by detecting interactions between nuclei that are close in space but not directly connected by bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard method for determining the molecular weight and fragmentation pattern of a compound. In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is often characteristic of the molecule's structure.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Characteristic fragments would likely arise from the loss of the methyl group (CH₃) or the acetyl group (COCH₃), as well as fragmentation of the aromatic ring.

However, a detailed search of scientific databases did not yield any published EI-MS fragmentation data or spectra specifically for this compound.

Hypothetical EI-MS Fragmentation Data for this compound

| Fragment | Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₈H₈FNO]⁺ | 153 |

| [M-CH₃]⁺ | [C₇H₅FNO]⁺ | 138 |

Note: This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This technique is valuable for confirming the molecular weight of the compound.

For this compound, with its amino and keto groups, ESI-MS in positive ion mode would be expected to show a prominent peak at m/z corresponding to the protonated molecule.

Despite the suitability of this technique, no specific ESI-MS data or research findings for this compound have been reported in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C=O, N-H stretches)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the N-H bonds of the primary amine, the C-F bond, and various vibrations of the aromatic ring.

A thorough literature search did not uncover any published IR spectra or detailed band assignments for this compound.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-3000 |

| C=O (Ketone) | Stretch | 1680-1700 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

Note: This table presents typical ranges for the expected functional groups, as no specific experimental data was found for the target compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound would be required. The resulting crystallographic data would provide an unambiguous confirmation of its structure.

Currently, there are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database or other scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands are influenced by the nature of the chromophores and auxochromes present.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* and n → π* transitions associated with the benzene (B151609) ring and the carbonyl group.

No experimental UV-Vis spectra or data, such as absorption maxima (λmax) and molar absorptivity values, were found for this compound in the scientific literature.

Applications of 1 2 Amino 3 Fluorophenyl Ethanone in Advanced Organic Synthesis

Strategic Building Block for the Construction of Complex Organic Molecules

The strategic placement of the amino, fluoro, and acetyl groups on the phenyl ring of 1-(2-amino-3-fluorophenyl)ethanone makes it a valuable building block for diversity-oriented synthesis (DOS). mdpi.com This approach aims to generate libraries of structurally diverse molecules from a common starting material. mdpi.com The amino group can act as a nucleophile or be transformed into various other functional groups. The acetyl group provides a handle for condensation reactions, aldol (B89426) additions, and other carbon-carbon bond-forming strategies. The fluorine atom, with its unique electronic properties, can influence the reactivity of the molecule and the biological activity of its derivatives. mdpi.com

The synthetic utility of ortho-amino acetophenones, such as this compound, is well-established for creating complex molecules like 2-aryl-4-quinolones. mdpi.com These syntheses often involve the reaction of the amino group with an aroyl chloride or a corresponding arylcarboxylic acid to form an amide, which is then cyclized. mdpi.com This highlights the role of this compound as a key precursor for generating molecules with privileged scaffolds in medicinal chemistry.

Precursor for the Synthesis of Diverse Heterocyclic Compound Libraries

The presence of both an amino and a ketone functional group in an ortho relationship makes this compound an ideal precursor for the synthesis of a wide variety of heterocyclic compounds. mdpi.come-bookshelf.de Fluorinated heterocycles are of particular importance due to their increasing applications in medicinal chemistry, agrochemical production, and advanced materials. mdpi.com

The synthesis of quinazoline (B50416) derivatives, for example, often utilizes anthranilic acid derivatives or related compounds. nih.gov this compound can serve as a modified precursor for quinazolines and other fused heterocyclic systems. For instance, condensation reactions involving the amino group and a suitable reagent, followed by cyclization involving the acetyl group, can lead to the formation of various six, seven, or eight-membered heterocyclic rings fused to the fluorinated benzene (B151609) ring. nih.gov

The reactivity of the amino and acetyl groups allows for participation in various cyclization and cycloaddition reactions, leading to the formation of diverse heterocyclic cores. mdpi.com This versatility is crucial for generating libraries of novel compounds for biological screening and materials science research.

Role as an Intermediate in Agrochemical Synthesis

While specific examples directly linking this compound to commercial agrochemicals are not extensively detailed in publicly available literature, its structural motifs are commonly found in active agrochemical ingredients. The presence of a fluorinated aniline (B41778) core is a key feature in many herbicides, fungicides, and insecticides. Fluorine substitution can enhance the efficacy, metabolic stability, and lipophilicity of agrochemicals, leading to improved performance and bioavailability.

The general class of amino acetophenones and their derivatives are recognized as important intermediates in the synthesis of agrochemicals. ontosight.ai The ability to introduce a fluorine atom at a specific position on the aromatic ring, as in this compound, provides a route to novel agrochemical candidates with potentially improved properties.

Utilization in the Preparation of Ligands for Catalysis

The development of novel ligands is crucial for advancing transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. orgsyn.org Phosphine (B1218219) ligands, in particular, have been instrumental in the success of many of these processes. orgsyn.org The structure of this compound provides a scaffold that can be elaborated into sophisticated phosphine ligands.

Furthermore, amino acids and their derivatives are increasingly being used to prepare chiral ligands for asymmetric catalysis. mdpi.comrsc.org The amino group of this compound could be derivatized with an amino acid, and the resulting compound could serve as a precursor to a chiral ligand. mdpi.comgoogle.com The combination of the fluorinated phenyl ring and the chiral amino acid moiety could lead to ligands with unique stereoelectronic properties, capable of inducing high enantioselectivity in metal-catalyzed reactions. acs.orgmdpi.com

Impact of 1 2 Amino 3 Fluorophenyl Ethanone in Medicinal Chemistry and Drug Discovery Research

Role as a Key Intermediate in the Synthesis of Biologically Active Compounds

The strategic placement of the amino and fluoro groups on the phenyl ring of 1-(2-Amino-3-fluorophenyl)ethanone makes it a valuable precursor in the synthesis of diverse heterocyclic and substituted aromatic compounds. These functional groups offer multiple reaction sites for chemical modifications, enabling the construction of complex molecules with desired pharmacological properties.

Development of Potential Anticancer Agents (e.g., via apoptosis induction pathways)

Derivatives of this compound have shown promise in the development of new anticancer therapies. For instance, research has focused on synthesizing 1,2,4-triazine (B1199460) derivatives, which have demonstrated antiproliferative effects against various cancer cell lines, including breast, colorectal, lung, and melanoma. mdpi.com The mechanism of action for some of these compounds involves the induction of apoptosis, a process of programmed cell death that is often dysregulated in cancer cells. mdpi.comnih.gov

Furthermore, the synthesis of 1,3-thiazine-2,4-diones from related amino-ketone precursors has yielded compounds with selective antitumor activity against leukemia cells. nih.gov These compounds have been shown to induce cell death through mechanisms involving caspase cascade activation and disruption of mitochondrial metabolism. nih.gov The inclusion of a 3-bromophenylamino moiety in 1,2,4-triazole (B32235) derivatives has also been found to enhance anticancer activity across several cell lines. nih.gov

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| 1,2,4-Triazine derivatives | Breast (T-47D), Colorectal (HT-29), Lung (H1299), Melanoma (MDA-MB-435) | Anti-proliferative |

| 1,3-Thiazine-2,4-diones | Leukemia | Selective antitumor activity, apoptosis induction |

| 3-Amino-1,2,4-triazole derivatives | Various | Anticancer and antiangiogenic activity |

| (+)-Nopinone-based 2-amino-3-cyanopyridines | Lung (A549), Gastric (MKN45), Breast (MCF7) | Promising anticancer activity |

| 3-Aminoisoquinolin-1(2H)-one derivatives | Various | Anticancer activity |

Precursor for Compounds Targeting Neurological Disorders (e.g., dopaminergic and serotonergic pathway interactions)

The scaffold of this compound is utilized in the creation of molecules aimed at treating neurological disorders. Its structural features allow for the design of compounds that can potentially interact with key neurotransmitter systems in the brain, such as the dopaminergic and serotonergic pathways. A related compound, 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, is noted for its use in preparing compounds that target neurological disorders due to its potential to interact with specific brain receptors. myskinrecipes.com

Derivatives of this compound are being investigated for their agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is implicated in various neurological and psychiatric conditions. wikipedia.org While many 5-HT2A agonists are psychedelic, researchers are also designing non-psychoactive derivatives for medical applications. wikipedia.org Additionally, studies on tetrahydrocarbazole and tetrahydrocarboline derivatives have demonstrated anxiolytic-like activity mediated through the serotonergic system. mdpi.com

Synthesis of Antimicrobial and Antifungal Compounds

The versatility of this compound extends to the development of antimicrobial and antifungal agents. The core structure can be modified to create compounds that inhibit the growth of various pathogens. For example, derivatives incorporating a 1,2,4-triazole moiety have shown significant antifungal activity, with some compounds exhibiting greater potency than the standard drug fluconazole (B54011) against certain Aspergillus species. mdpi.com

Furthermore, research has demonstrated that β-trifluoroalkyl aminovinyl ketone derivatives possess fungitoxic properties against several phytopathogenic fungi. researchgate.net The introduction of moieties like benzothiazole, thiophene, and p-fluorophenyl to pyridopyrimidine derivatives has also been shown to enhance their antifungal activity. mdpi.com Amino acid-based antimicrobial agents, which can act as structural analogs of microbial biosynthetic pathway intermediates, represent another promising area of research stemming from amino-functionalized precursors. nih.gov

| Derivative Class | Pathogen(s) | Observed Effect |

| 1,2,4-Triazolyl-α-amino acids and dipeptides | Aspergillus versicolor, Aspergillus flavus | Antifungal activity, in some cases more potent than fluconazole |

| β-Trifluoroalkyl aminovinyl ketones | Various phytopathogenic fungi | Fungitoxic |

| Pyridopyrimidine derivatives | Various fungi | Enhanced antifungal activity |

| Imidazo[1,2-a]pyridine derivatives | Gram-positive and Gram-negative bacteria, fungi | Antibacterial and antifungal activity |

Development of Anti-inflammatory Agents

This compound serves as a valuable starting material for the synthesis of novel anti-inflammatory agents. Research in this area has led to the development of various compounds that can modulate inflammatory pathways. For instance, derivatives of 2-amino-3-benzoylphenylacetic acid have demonstrated potent anti-inflammatory activity in pharmacological models. nih.gov

Another area of investigation involves the synthesis of morpholinopyrimidine derivatives, which have been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inflammatory enzymes like iNOS and COX-2 in macrophage cells. rsc.orgrsc.org Similarly, ibuprofen-quinoline conjugates have exhibited significant anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and enzymes. cardiff.ac.uk Thiourea derivatives of naproxen (B1676952) have also shown promise as anti-inflammatory agents by inhibiting 5-LOX. nih.gov

| Derivative Class | Mechanism of Action |

| 2-Amino-3-benzoylphenylacetic acid derivatives | Potent anti-inflammatory activity in pharmacological models |

| Morpholinopyrimidine derivatives | Inhibition of NO, iNOS, and COX-2 |

| Ibuprofen-quinoline conjugates | Reduction of pro-inflammatory cytokines and iNOS |

| Thiourea derivatives of naproxen | Inhibition of 5-LOX |

Preparation of Anxiolytic and Other CNS-Active Compounds

The chemical framework of this compound is instrumental in the design and synthesis of anxiolytic and other centrally nervous system (CNS)-active compounds. By modifying its structure, researchers can develop molecules that interact with specific targets in the brain to modulate mood and behavior.

For example, the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b] myskinrecipes.combldpharm.comdiazepin-2-ylidene)-ethanones has yielded compounds with notable anxiolytic activity. nih.gov Furthermore, a derivative of 13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine has demonstrated anxiolytic-like effects, with evidence suggesting the involvement of the serotonergic system. mdpi.com These findings highlight the potential of using this compound as a scaffold for the discovery of new treatments for anxiety and other CNS disorders.

Mechanistic Studies on the Interaction of Derivatives with Biological Targets and Pathways

Understanding how the derivatives of this compound interact with biological targets is crucial for optimizing their therapeutic potential. Mechanistic studies often employ a combination of in vitro assays and computational modeling to elucidate the structure-activity relationships and modes of action.

For instance, in the context of anti-inflammatory agents, molecular docking studies have been used to show that morpholinopyrimidine derivatives have a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions that inhibit their function. rsc.orgrsc.org Similarly, for antifungal 1,2,4-triazole derivatives, docking studies have revealed that they bind to the same region of the sterol 14-α demethylase enzyme as the established drug fluconazole, providing a molecular basis for their antifungal activity. mdpi.com

In the realm of anticancer research, studies on 1,3-thiazine-2,4-diones have indicated that their mechanism of action involves the activation of the caspase cascade, leading to apoptosis. nih.gov This detailed mechanistic understanding allows for the rational design of more potent and selective drug candidates.

Influence of the Fluorine Substituent on Metabolic Stability and Lipophilicity in Drug Candidates

The introduction of a fluorine atom into a drug candidate, such as in the this compound scaffold, can profoundly impact its metabolic profile and lipophilicity, two critical parameters in drug design.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

While specific and detailed public data on the structure-activity relationships (SAR) of a wide range of this compound derivatives is limited, the general principles of medicinal chemistry allow for informed predictions on how modifications to this scaffold would likely impact biological activity. The 2-amino-3-fluorophenyl moiety is a valuable pharmacophore, and its derivatives have been investigated in various therapeutic areas, including as kinase inhibitors for cancer therapy.

SAR studies on related scaffolds, such as 2-aminopyridines, have shown that the amino group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinase enzymes. acs.org The fluorine atom in the ortho position to the amino group in this compound can influence the acidity of the N-H bond and the conformational preference of the molecule, which in turn can affect its binding affinity to the target protein.

The ethanone (B97240) group of this compound serves as a handle for further chemical modifications. By reacting the ketone or the amino group, a diverse library of derivatives can be synthesized. For example, the ketone could be transformed into various heterocyclic rings, or the amino group could be acylated or alkylated. These modifications would allow for the exploration of different chemical spaces and the optimization of interactions with a biological target.

A hypothetical SAR study on a series of kinase inhibitors derived from this compound might explore the following:

Modification of the ethanone side chain: Converting the ketone to different linkers or heterocyclic systems could probe different pockets of the kinase active site.

Substitution on the amino group: Acylation or alkylation could modulate the hydrogen bonding capacity and steric bulk, influencing selectivity and potency.

Further substitution on the phenyl ring: Adding other substituents to the aromatic ring could further modulate electronic properties, lipophilicity, and metabolic stability.

The data from such studies would be instrumental in identifying key structural features required for potent and selective biological activity. The insights gained would guide the rational design of novel drug candidates with improved therapeutic profiles.

Contributions of 1 2 Amino 3 Fluorophenyl Ethanone Derivatives to Materials Science

Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1-(2-Amino-3-fluorophenyl)ethanone are key building blocks for synthesizing heterocyclic systems like quinolines and quinazolines, which are prominent scaffolds in materials for Organic Light-Emitting Diodes (OLEDs). The synthesis of these derivatives often proceeds through condensation reactions, such as the Friedländer annulation, where a 2-aminoaryl ketone reacts with a compound containing an active methylene (B1212753) group to form a quinoline (B57606) ring. The resulting fluorinated quinoline and quinazoline (B50416) derivatives can function as emitters, hosts, or electron-transporting materials in OLED devices.

The fluorine substituent on the phenyl ring plays a crucial role in modulating the optoelectronic properties of these materials. It can lead to deeper blue emissions, higher photoluminescence quantum yields (PLQY), and improved thermal stability. For instance, fluorinated quinazoline derivatives have been synthesized and shown to exhibit promising photoluminescent properties suitable for OLED applications. bohrium.com The donor-acceptor design is a classic strategy where the quinazoline core acts as an electron acceptor, and various amino groups can be introduced to serve as electron donors. This push-pull architecture allows for the tuning of the emission color across the visible spectrum, from blue to red. rsc.orgacs.org

Research on quinoline derivatives has shown that the introduction of substituents significantly impacts their photophysical properties. For example, trifluoromethylated quinoline-phenol Schiff bases have been synthesized and shown to exhibit good quantum fluorescence yields, with values up to 0.85 in methanol, and demonstrate high stability. beilstein-journals.org While specific performance data for OLEDs using derivatives of this compound is not widely published in dedicated studies, the properties of analogous fluorinated quinoline and quinazoline systems provide strong evidence of their potential. The table below summarizes the photophysical properties of representative fluorinated quinoline and quinazoline derivatives, illustrating their suitability for OLED applications.

Table 1: Photophysical Properties of Representative Quinoline/Quinazoline Derivatives

| Compound Class | Substituents | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

|---|---|---|---|---|---|

| Quinazoline | 2-(3,5-bis(trifluoromethyl)phenyl)-4-amino | 414 | >80% | Cyclohexane | rsc.org |

| Quinazoline | 2-(3,5-bis(trifluoromethyl)phenyl)-7-amino | 473 | >80% | Cyclohexane | rsc.org |

| Quinoline-Schiff Base | 2-Ph-4-CF3-6-imino-phenol | 474 | 0.80 | CHCl3 | beilstein-journals.org |

This table presents data for analogous compounds to illustrate the potential of derivatives from this compound.

Development of Functional Materials with Specific Optical or Electronic Properties

The development of functional materials with tailored optical and electronic properties is a cornerstone of modern materials science. Derivatives of this compound are precursors to compounds that exhibit unique characteristics such as solvatochromism, fluorescence sensing, and nonlinear optical activity. The inherent polarity and reactivity of the amino and ketone groups, combined with the electronic influence of the fluorine atom, allow for the synthesis of a wide array of functional molecules.

Quinazoline derivatives, for example, can be designed as push-pull systems that show strong emission solvatochromism—a significant shift in fluorescence emission maxima with increasing solvent polarity. acs.org This property suggests the formation of an intramolecular charge-separated emitting state, making these materials useful as probes for microenvironment polarity. Furthermore, the nitrogen atoms in the quinazoline ring can be easily protonated, leading to dramatic color changes, which opens the door for the development of colorimetric pH sensors. acs.org

Fluorinated quinoline derivatives are also explored as fluorescent sensors for metal ions. rroij.com 8-Hydroxyquinoline and its derivatives are well-known for their chelating ability and have been extensively used in the detection of ions like Al³⁺ and Mg²⁺. rroij.comnih.gov The introduction of a fluorine atom can enhance the photostability and modulate the binding affinity and selectivity of these sensors.

The synthesis of these functional materials often involves straightforward chemical transformations. For instance, Suzuki and Sonogashira cross-coupling reactions are employed to introduce various aryl and arylethynyl groups onto a chloroquinazoline core, which itself can be synthesized from aminoaryl ketone precursors. acs.org This modular approach allows for the systematic tuning of the final compound's properties.

Utilization in Polymer Synthesis and Coatings

The bifunctional nature of this compound (an amine and a ketone on an aromatic ring) and its derivatives makes them potential monomers for polymerization reactions. The amino group, in particular, is a key functional group for the synthesis of high-performance polymers like polyamides and polyimides.

Aromatic polyamides (aramids) and polyimides are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into these polymer backbones is a well-established strategy to improve certain properties. Fluorination can decrease the dielectric constant, reduce moisture absorption, and enhance solubility in organic solvents, which improves processability. mdpi.com While direct polymerization of this compound is not commonly reported, it can be chemically modified to produce fluorinated diamine monomers. For example, derivatives of fluorinated anilines are used to create fluorinated polyamides with high thermal stability, exhibiting glass transition temperatures (Tg) between 189 and 214 °C and 10% mass loss temperatures above 475 °C. mdpi.com

The general synthetic route to polyimides involves the two-step polycondensation of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. Fluorinated diamines are sought after to create polyimides with low dielectric constants for microelectronics packaging and colorless polyimide films for flexible displays.

Table 2: Properties of Representative Fluorinated Aromatic Polymers

| Polymer Type | Monomers | Glass Transition Temp. (Tg) | Decomposition Temp. (Td5%) | Dielectric Constant (1 MHz) | Reference |

|---|---|---|---|---|---|

| Polyamide | 2-(4-trifluoromethylphenoxy)terephthalic acid + various trifluoromethyl-substituted aromatic bis(ether amine)s | 189-214 °C | 475-483 °C | Not Reported | mdpi.com |

This table shows properties of polymers made from analogous fluorinated monomers, indicating the potential characteristics of polymers derived from this compound.

Research into Liquid Crystal Development

The field of liquid crystals (LCs) heavily relies on molecules with specific structural features, such as a rigid core and flexible terminal chains, that promote the formation of mesophases. Fluorinated compounds are of paramount importance in the design of modern liquid crystal materials, particularly for display applications. The introduction of fluorine atoms can significantly alter the dielectric anisotropy (Δε), viscosity, and clearing points of LC materials.

Derivatives of this compound, such as fluorinated quinolines, are potential candidates for use as scaffolds in liquid crystal research. rsc.org The rigid, planar structure of the quinoline ring system is a suitable core for inducing mesomorphic behavior. By attaching appropriate terminal groups, such as alkyl or alkoxy chains, to a fluorinated quinoline core, it is possible to design molecules that exhibit nematic or smectic phases.

For example, N-aryl-β-aminovinyl ketones and their complexes with lanthanides have been shown to exhibit liquid crystalline properties. documentsdelivered.com The synthesis of liquid crystals often involves the creation of molecules with specific shapes and polarities. The presence of a fluorine atom ortho to the amino group in the starting material offers a handle to precisely control the electronic distribution and steric profile of the resulting molecules, which is critical for achieving desired liquid crystalline phases and properties like negative dielectric anisotropy, a requirement for vertical alignment (VA) LCD technology. While specific research on liquid crystals derived directly from this compound is sparse, the known utility of fluorinated quinolines and other fluorinated aromatic cores in LC design highlights the potential of this compound class. rsc.orgrsc.org

Green Chemistry Approaches in the Synthesis of 1 2 Amino 3 Fluorophenyl Ethanone and Its Derivatives

Sustainable Synthetic Methodologies

Traditional synthetic routes often involve harsh conditions, hazardous reagents, and significant waste generation. guidechem.com Sustainable methodologies aim to mitigate these issues by focusing on energy efficiency, waste reduction, and the use of safer materials.

Microwave-Assisted Synthesis for Reduced Reaction Times and Energy Consumption

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. clockss.org By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid and uniform temperature increases, which can dramatically reduce reaction times from hours to minutes and improve product yields. clockss.orgorganic-chemistry.org This efficiency translates to lower energy consumption and the potential to minimize the formation of by-products. clockss.org

For instance, the microwave-assisted Gewald reaction, a common method for synthesizing 2-aminothiophene derivatives (often starting from precursors like substituted acetophenones), demonstrates significant rate enhancements and higher yields compared to classical heating. organic-chemistry.org A study on the synthesis of 2-aminothiophene derivatives showed that microwave irradiation at 50°C for 30 minutes provided good yields, a significant improvement over conventional methods that can take several hours. clockss.org Another report highlighted that a microwave-assisted synthesis of 5-substituted 2-aminothiophenes was completed in 20 minutes at 70°C, whereas classical heating required 4 hours. organic-chemistry.org Similarly, the synthesis of α-aminophosphonates, another class of compounds, was achieved in just 10 minutes using microwave assistance, a substantial reduction from the 25 minutes required with other methods. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Gewald Reaction | 4 hours | 20 minutes | Yes | organic-chemistry.org |

| α-Aminophosphonate Synthesis | 25 minutes | 10 minutes | Yes | nih.gov |

Ultrasound-Assisted Synthesis for Enhanced Reaction Rates

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with transient high temperatures and pressures. This enhances mass transfer and increases reaction rates.

Solvent-Free Reaction Conditions for Waste Minimization

Performing chemical reactions without a solvent, or under solvent-free conditions, is a cornerstone of green chemistry. This approach minimizes the use of often volatile and hazardous organic solvents, thereby reducing waste, cost, and environmental impact. Reactions can be conducted by grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating a mixture of reactants in the absence of a solvent.

Application of Green Solvents (e.g., Ionic Liquids, Water)

When a solvent is necessary, the principles of green chemistry advocate for the use of environmentally benign alternatives to traditional organic solvents.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for green synthesis. A procedure for preparing 2-amino-3-fluorobenzoic acid, a related precursor, advantageously uses water as the solvent in all three steps of the synthesis, highlighting its utility in creating fluorinated aromatic compounds. orgsyn.org

Deep Eutectic Solvents (DESs): These are mixtures of two or more compounds that form a eutectic with a melting point much lower than that of the individual components. nih.gov DESs are attractive green solvents due to their low volatility, high thermal stability, biodegradability, and low cost. nih.govmdpi.com For example, a deep eutectic solvent based on choline (B1196258) chloride and urea (B33335) has been effectively used as a reaction medium for the synthesis of bioactive natural products. encyclopedia.pub Similarly, a DES composed of choline chloride and zinc chloride has been employed as a recyclable catalyst for the three-component synthesis of β-amino carbonyl compounds. researchgate.net

Table 2: Examples of Green Solvents in Synthesis

| Green Solvent | Reactant/Product Type | Advantages | Reference |

|---|---|---|---|

| Water | 2-Amino-3-fluorobenzoic acid | Non-toxic, non-flammable, readily available | orgsyn.org |

| Choline Chloride/Urea | Propargylamine derivatives | Environmentally friendly alternative to classical solvents | encyclopedia.pub |

Catalytic Green Synthesis (e.g., Heterogeneous Catalysts, Organocatalysis, Metal-Free Systems)

Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, reducing waste and cost. baranlab.orgnih.gov Examples include metals supported on solid materials like charcoal or zeolites. baranlab.orgyoutube.com For instance, montmorillonite (B579905) K10, a type of clay, has been used as a heterogeneous Brønsted acid catalyst in the one-pot synthesis of 3-substituted phthalides. acs.org Raney nickel is another widely used heterogeneous catalyst known for its high activity and easy separation. baranlab.org

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to accelerate chemical reactions. nih.govnih.gov These catalysts are often derived from naturally occurring substances, such as amino acids like proline, making them more environmentally friendly and less toxic than many metal-based catalysts. youtube.com Organocatalysis has been successfully applied to a wide range of transformations, including the enantioselective reduction of aromatic ketones. rsc.org

Metal-Free Systems: The development of synthetic routes that avoid the use of heavy or toxic metals is a key goal of green chemistry. For example, a metal-free synthesis of 1-aryl-1H-indazoles has been developed from 2-aminophenyl ketoximes, which can be prepared from 2'-Aminoacetophenone. orgsyn.org

Atom Economy and Efficiency in Synthetic Design

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy indicates that fewer atoms are wasted as by-products.

Traditional syntheses, such as the Friedel-Crafts acylation, often have poor atom economy due to the use of stoichiometric amounts of Lewis acid catalysts (like AlCl₃) which are consumed in the reaction and generate significant waste. masterorganicchemistry.com Greener alternatives aim to improve atom economy by employing catalytic amounts of reagents that can be recycled and by designing reaction pathways that minimize the formation of by-products. For example, catalytic hydrogenation is an industrially important reaction that is well-suited for large-scale preparations because it does not generate any waste and uses relatively inexpensive hydrogen. youtube.com

By embracing these green chemistry principles, the synthesis of 1-(2-Amino-3-fluorophenyl)ethanone and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Reduction of Hazardous Substance Generation and Use

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, traditionally involves the reduction of the corresponding nitro compound, 1-(3-fluoro-2-nitrophenyl)ethanone (B3027025). Conventional methods for this nitro-to-amine reduction often rely on stoichiometric metal reductants such as iron, tin, or zinc in acidic media. commonorganicchemistry.comnumberanalytics.com While effective, these processes generate large quantities of metallic sludge and acidic wastewater, posing significant environmental and disposal challenges. rsc.org Green chemistry principles drive the development of alternative synthetic routes that minimize or eliminate the use of such hazardous substances. The focus has shifted towards catalytic methods and the use of more environmentally benign reagents and reaction conditions. rsc.orgunibo.it

A primary strategy in reducing hazardous substance use is the adoption of catalytic hydrogenation. numberanalytics.com This technique employs a catalyst, typically a transition metal, to facilitate the reaction with hydrogen gas, offering high efficiency and producing water as the main byproduct. numberanalytics.comrsc.org

Key Green Approaches:

Catalytic Hydrogenation: This is a cornerstone of green nitro group reduction. numberanalytics.com Methods using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are highly effective for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com These reactions are atom-economical and can be performed under relatively mild conditions. numberanalytics.com A significant advantage of using Raney nickel is its effectiveness in substrates where preventing the dehalogenation of aromatic halides is a concern. commonorganicchemistry.com

Catalytic Transfer Hydrogenation: To circumvent the hazards associated with using flammable hydrogen gas under pressure, catalytic transfer hydrogenation presents a safer alternative. This method utilizes hydrogen donor molecules, such as polymethylhydrosiloxane (B1170920) (PMHS) or triethylsilane, in the presence of a catalyst like palladium. organic-chemistry.org These reactions can be run at room temperature with short reaction times and demonstrate broad functional group tolerance. organic-chemistry.org

Metal-Free Reductions: Innovations in metal-free reduction methods further enhance the green profile of amine synthesis. The use of reagents like tetrahydroxydiboron (B82485) in water, catalyzed by an organocatalyst such as 4,4′-bipyridine, allows for the highly chemoselective and rapid reduction of aromatic nitro compounds at room temperature. organic-chemistry.org

Alternative Reducing Agents: Research has identified various other reducing agents that offer improved environmental and safety profiles. Sodium sulfide (B99878) (Na₂S) can be a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Emerging Technologies: Electrochemical and photocatalytic reduction methods are at the forefront of sustainable synthesis. numberanalytics.commdpi.com Electrochemical synthesis uses electric current to drive the reduction, minimizing the need for chemical reducing agents. numberanalytics.com Photocatalysis employs light energy to facilitate the transformation, often using water as a hydrogen source. rsc.orgmdpi.com

The following table summarizes and compares various green reduction methods applicable to the synthesis of this compound from its nitro precursor.

| Method/Reagent System | Typical Catalyst/Conditions | Key Advantages | Reduction of Hazards |

| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) or Raney Nickel | High efficiency, clean byproduct (water), high atom economy. commonorganicchemistry.comnumberanalytics.com | Eliminates stoichiometric metallic waste. rsc.org |

| Catalytic Transfer Hydrogenation | Polymethylhydrosiloxane (PMHS) / Aqueous KF | Palladium | Avoids use of flammable H₂ gas, mild room temperature conditions. organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron / Water | 4,4′-bipyridine (organocatalyst) | Metal-free, uses water as a solvent, rapid reaction at room temperature. organic-chemistry.org |

| Metal-Promoted Reduction | Iron (Fe) or Zinc (Zn) / Acidic conditions (e.g., Acetic Acid) | Mild conditions, chemoselective in the presence of other reducible groups. commonorganicchemistry.com | While it uses metal, it can be milder than other classical methods. |

| Electrochemical Reduction | Electric Current | --- | High selectivity, reduces the need for chemical reagents. numberanalytics.com |

| Photocatalytic Reduction | Light Energy / Photocatalyst | H₂O often used as H-donor | Utilizes a renewable energy source. rsc.orgmdpi.com |

These approaches highlight a clear trend towards cleaner, safer, and more efficient manufacturing processes in line with the principles of green chemistry. By replacing hazardous stoichiometric reagents with catalytic systems and exploring novel energy sources, the environmental impact associated with the synthesis of this compound and its derivatives can be significantly mitigated.

Comparative Studies with Structurally Analogous Compounds

Positional Isomerism Effects on Synthetic Pathways and Chemical Reactivity

The arrangement of the amino, fluoro, and acetyl groups on the phenyl ring in aminofluoroacetophenones dictates the synthetic strategies employed for their preparation and their subsequent chemical behavior. The interplay of the electronic and steric effects of these substituents governs the reactivity of the aromatic ring towards electrophilic substitution.

Synthetic Pathways:

The synthesis of specific positional isomers of aminofluoroacetophenone requires distinct starting materials and synthetic routes. For instance, the synthesis of 1-(2-Amino-5-fluorophenyl)ethanone can be achieved from 2-ethynyl-4-fluoroaniline (B2578717). In a method described in a patent, this starting material is reacted with an acid in water, and after the reaction, the product is obtained through simple neutralization and workup. researchgate.net Another isomer, 1-(4-Amino-3-fluorophenyl)ethanone, can be synthesized from 4-amino-3-fluorobenzonitrile (B1272301) by reaction with methyl magnesium bromide followed by hydrolysis and oxidation. rsc.org The synthesis of 1-(5-Amino-2-fluorophenyl)ethanone has been reported via a two-step process involving nitration followed by reduction. libretexts.org

These examples highlight how the initial positioning of functional groups necessitates tailored synthetic approaches.

Chemical Reactivity:

The chemical reactivity of these isomers in reactions such as electrophilic aromatic substitution is governed by the combined directing effects of the amino, fluoro, and acetyl groups. The amino group is a strong activating group and an ortho-, para-director due to its ability to donate electron density through resonance. The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director because of resonance donation from its lone pairs. libretexts.org The acetyl group is a deactivating meta-director.

In contrast, for an isomer like 1-(4-Amino-3-fluorophenyl)ethanone, the amino group at position 4 and the fluoro group at position 3 will have their directing effects reinforcing each other to some extent, although the substitution pattern will still be complex.

Comparative Analysis of Halogen Substituent Effects (e.g., Chlorine, Bromine vs. Fluorine) on Molecular Properties and Reactivity

The nature of the halogen substituent on the phenyl ring of aminoacetophenone derivatives significantly influences their molecular properties and chemical reactivity. This is primarily due to the differing electronegativity and size of fluorine, chlorine, and bromine, which affect both inductive and resonance effects.

Molecular Properties: